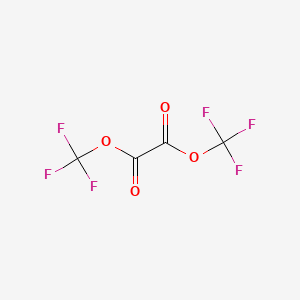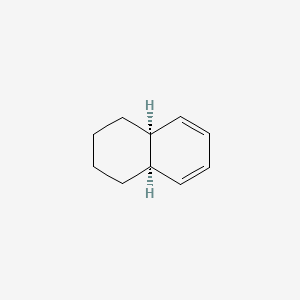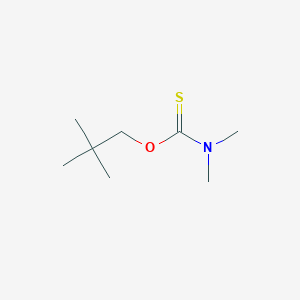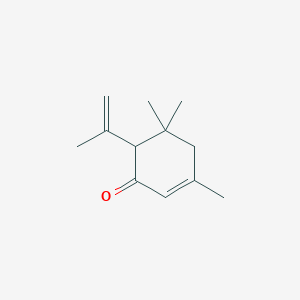![molecular formula C10H14O3 B14720287 5-[(2-Oxocyclopentyl)methyl]oxolan-2-one CAS No. 6514-69-8](/img/structure/B14720287.png)
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one is a chemical compound with the molecular formula C10H14O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Oxocyclopentyl)methyl]oxolan-2-one typically involves the reaction of oxolan-2-one with a cyclopentanone derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the oxolan-2-one, followed by the addition of the cyclopentanone derivative. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Oxocyclopentyl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-one (Butyrolactone): A simpler analog without the cyclopentyl group.
Cyclopentanone: A related compound with a similar cyclopentyl structure but lacking the oxolan-2-one ring.
Uniqueness
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one is unique due to its combined structure of oxolan-2-one and cyclopentyl groups. This dual functionality provides distinct chemical properties and reactivity compared to its simpler analogs. Its unique structure also opens up diverse applications in various fields of research and industry .
Properties
CAS No. |
6514-69-8 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-[(2-oxocyclopentyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C10H14O3/c11-9-3-1-2-7(9)6-8-4-5-10(12)13-8/h7-8H,1-6H2 |
InChI Key |
OYEUVRUIXOYRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CC2CCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)


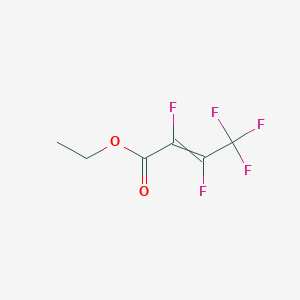
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
